molecular formula C9H12N2O B7540184 N-(4-methylpyridin-2-yl)propanamide

N-(4-methylpyridin-2-yl)propanamide

Cat. No. B7540184
M. Wt: 164.20 g/mol
InChI Key: IICDORUIHQKRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylpyridin-2-yl)propanamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. MPAA is a pyridine derivative that has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol.

Scientific Research Applications

  • Pharmacokinetics and Tissue Distribution : A study by Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), which shows potential as an anti-fibrosis drug and anti-metastatic effects on breast cancer-bearing mice. They found significant oral bioavailability and distribution in liver, kidneys, and lungs (Kim et al., 2008).

  • Anticonvulsant Activities : Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential new hybrid anticonvulsant agents. These compounds combined chemical fragments of known antiepileptic drugs and showed significant efficacy in preclinical seizure models (Kamiński et al., 2015).

  • Antimicrobial Activity : Evren et al. (2020) synthesized new N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial activity. Some compounds exhibited notable activity against both fungi and bacteria (Evren et al., 2020).

  • Electrochemical and Electrogenerated Chemiluminescence Studies : Gobetto et al. (2006) synthesized photoactive complexes of [RuIIbis(bipyridyl){2-(4-methylpyridin-2-yl)benzo[d]-X-azole}] for electrochemical and photophysical studies. These complexes showed potential for electrogenerated chemiluminescence in the presence of co-reactant tri-n-propylamine (Gobetto et al., 2006).

  • Inflammation Inhibition : A study by Dassonville et al. (2008) described the synthesis of new N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. One compound, in particular, showed potent activity in the TPA-induced mouse ear swelling assay, indicating its potential as an inflammation inhibitor (Dassonville et al., 2008).

properties

IUPAC Name

N-(4-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICDORUIHQKRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylpyridin-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylpyridin-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.